5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran
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Overview
Description
5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is an organic compound that belongs to the class of pyrans. Pyrans are heterocyclic compounds containing an oxygen atom in a six-membered ring. This compound is characterized by the presence of a 2-methylprop-1-en-1-yl group attached to the pyran ring, which imparts unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran can be achieved through various synthetic routes. One common method involves the reaction of 2-methylprop-1-en-1-yl magnesium bromide with a suitable pyran precursor under controlled conditions. The reaction typically requires an inert atmosphere, such as nitrogen or argon, and is carried out at low temperatures to prevent side reactions .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation, crystallization, and purification to obtain the final product in its desired form .
Chemical Reactions Analysis
Types of Reactions
5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum oxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or other reduced forms of the compound .
Scientific Research Applications
5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran has various applications in scientific research, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biochemical effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
2-Methylprop-1-ene: A simple alkene with similar structural features.
3,6-Dihydro-2H-pyran: The parent pyran compound without the 2-methylprop-1-en-1-yl group
Uniqueness
5-(2-Methylprop-1-en-1-yl)-3,6-dihydro-2H-pyran is unique due to the presence of the 2-methylprop-1-en-1-yl group, which imparts distinct chemical properties and reactivity. This makes it valuable in various synthetic and research applications, distinguishing it from other similar compounds .
Properties
CAS No. |
97847-43-3 |
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Molecular Formula |
C9H14O |
Molecular Weight |
138.21 g/mol |
IUPAC Name |
5-(2-methylprop-1-enyl)-3,6-dihydro-2H-pyran |
InChI |
InChI=1S/C9H14O/c1-8(2)6-9-4-3-5-10-7-9/h4,6H,3,5,7H2,1-2H3 |
InChI Key |
GETGMAQEOIZEEE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=CC1=CCCOC1)C |
Origin of Product |
United States |
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